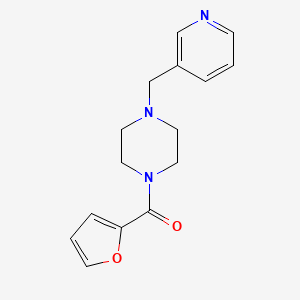

1-(2-furoyl)-4-(3-pyridinylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2-Furoyl)-4-(3-pyridinylmethyl)piperazine has been described through various methods. A notable approach involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by a reaction with piperazine. The structures of the synthesized compounds have been characterized by 1H NMR and IR techniques, indicating successful synthesis and high purity of the compounds (Zheng Xiao-hui, 2010).

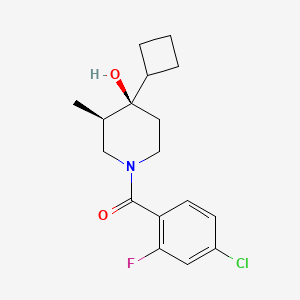

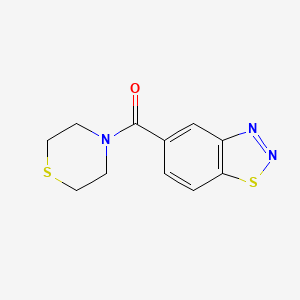

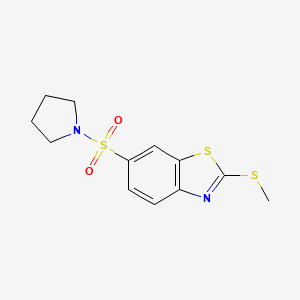

Molecular Structure Analysis

The molecular structure of 1-(2-Furoyl)-4-(3-pyridinylmethyl)piperazine and its derivatives has been extensively studied using various analytical techniques. Spectral data from IR, 1H NMR, and mass spectrometry have confirmed the chemical structure of synthesized compounds. These studies provide a detailed understanding of the molecular framework and the arrangement of functional groups within the compound, laying the groundwork for further chemical reactions and property analyses.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Mannich’s reaction, which is employed in the synthesis of novel derivatives with potential pharmacological activities. The reactivity of the furoyl and piperazine components allows for the creation of a diverse range of compounds with different biological activities and chemical properties.

Physical Properties Analysis

The physical properties of 1-(2-Furoyl)-4-(3-pyridinylmethyl)piperazine, such as solubility, melting point, and stability, are crucial for its handling and application in further chemical reactions. While specific studies focusing on these physical properties were not identified in the initial search, they are typically characterized alongside the synthesis and structural analysis of the compound.

Chemical Properties Analysis

The chemical properties of 1-(2-Furoyl)-4-(3-pyridinylmethyl)piperazine, including its reactivity with various chemical reagents, stability under different conditions, and potential for further functionalization, are of significant interest. These properties are key to understanding its utility in synthesizing more complex molecules and potential applications in medicinal chemistry and other fields.

- Zheng Xiao-hui, 2010: Synthesis and characterization of 1-(2-Furoyl)piperazine and its derivatives.

Scientific Research Applications

Adenosine A2a Receptor Antagonists for Parkinson's Disease

A notable application of piperazine derivatives, closely related to 1-(2-furoyl)-4-(3-pyridinylmethyl)piperazine, is their use as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, highlighting their therapeutic potential in neurodegenerative disorders (Vu et al., 2004).

Antidepressant and Antianxiety Properties

Another research avenue involves the synthesis of novel derivatives that exhibit significant antidepressant and antianxiety activities. Studies on newly synthesized compounds have demonstrated their efficacy in reducing immobility times and displaying antianxiety activity in albino mice (Kumar et al., 2017).

Enzyme Inhibition and Antibacterial Activity

Derivatives of 1-(2-furoyl)-4-(3-pyridinylmethyl)piperazine have been investigated for their enzyme inhibition and antibacterial potential. These compounds have shown activity against acetylcholinesterase enzyme and good antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with modest toxicity, making them valuable as potential therapeutic agents (Abbasi et al., 2017).

Potential in Treating Type 2 Diabetes and Alzheimer's Diseases

Research on multi-functional derivatives of 1-(2-furoyl)piperazine has unveiled their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds have been identified as promising inhibitors, suggesting their utility in drug discovery for treating type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).

Metal Ion Extraction

The chemical modification of calix[4]arene with 1-(2-furoyl)piperazine has led to derivatives that exhibit selective extraction capabilities for certain metal ions, such as Cd2+. This application underlines the potential of such compounds in environmental and analytical chemistry for the preconcentration of metal ions (Sayin et al., 2018).

properties

IUPAC Name |

furan-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-15(14-4-2-10-20-14)18-8-6-17(7-9-18)12-13-3-1-5-16-11-13/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNWGHHWDLOIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide](/img/structure/B5563624.png)